Drospirenone 6-ene

Description

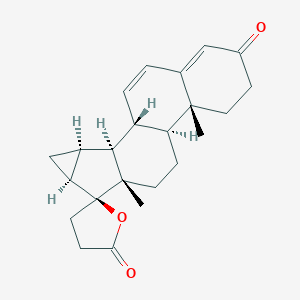

Structure

3D Structure

Properties

IUPAC Name |

(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-15,17-diene]-2,14'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h3-4,11,15-18,20H,5-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQDQOBQNOHRKO-PJPXKQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3C5CC5C46CCC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217728 | |

| Record name | Drospirenone 6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67372-69-4 | |

| Record name | 3′H-Cyclopropa[15,16]pregna-4,6,15-triene-21-carboxylic acid, 15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (15α,16α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67372-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drospirenone 6-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drospirenone 6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROSPIRENONE 6-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6CD1LUZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Δ6-Drospirenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of Δ6-Drospirenone, a significant acid-catalyzed degradation product of the synthetic progestin Drospirenone. The formal chemical name for this compound is 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1]-17α-pregna-4,6-diene-21,17-carbolactone . This document outlines the laboratory-scale synthesis via forced degradation, details the analytical methods for its isolation and characterization, and presents available quantitative data. The methodologies are based on established stability studies of Drospirenone, providing a foundational resource for researchers involved in impurity profiling, stability testing, and drug development.

Introduction

Drospirenone (DROS) is a fourth-generation synthetic progestin widely used in oral contraceptives and hormone replacement therapy. Its unique pharmacological profile, which includes anti-mineralocorticoid and anti-androgenic activities, distinguishes it from other progestins. The stability of a pharmaceutical compound is a critical aspect of drug development, and understanding its degradation pathways is mandated by regulatory bodies. Under stress conditions, Drospirenone can degrade into several products. One of the primary products formed under acidic stress is Δ6-Drospirenone, a derivative featuring an additional double bond between the C6 and C7 positions of the steroid core. This guide focuses specifically on the synthesis and characterization of this degradant.

Logical Framework: Drospirenone Degradation Pathways

The stability of Drospirenone is compromised under various stress conditions, leading to distinct degradation products. The following diagram illustrates the logical relationship between the parent drug and its major degradants under acidic, alkaline, and oxidative stress.

Caption: Logical diagram of Drospirenone degradation under different stress conditions.

Synthesis of Δ6-Drospirenone via Acid Degradation

The synthesis of Δ6-Drospirenone is achieved through the forced degradation of Drospirenone under acidic conditions. This procedure simulates the potential degradation of the drug substance in a low pH environment.

Experimental Protocol: Acid-Induced Degradation

The following protocol is adapted from the forced degradation study by Sutar et al.

-

Preparation of Stock Solution: Accurately weigh 3 mg of Drospirenone standard and dissolve it in a minimal quantity of methanol.

-

Acid Treatment: To the solution, add 3 mL of 1 N hydrochloric acid (HCl).

-

Reflux: Transfer the resulting solution to a round-bottom flask (RBF) and reflux on a temperature-controlled water bath at 80°C for 1 hour.

-

Cooling and Dilution: After 1 hour, remove the RBF from the water bath, allow it to cool to room temperature, and then dilute the contents to a final volume of 10 mL with methanol.

-

Neutralization & Analysis: The cooled, diluted solution containing the degradant is then neutralized. This solution is used for subsequent isolation and characterization. For High-Performance Thin-Layer Chromatography (HPTLC) analysis, the solution is further diluted to a concentration of 300 µg/mL with methanol.

Synthesis Workflow

The workflow for the generation of Δ6-Drospirenone from the parent compound is illustrated below.

Caption: Workflow for the synthesis of Δ6-Drospirenone via acid degradation.

Characterization and Analysis

The characterization of Δ6-Drospirenone involves chromatographic separation followed by spectroscopic analysis to confirm its molecular structure.

Experimental Protocols

3.1.1 High-Performance Thin-Layer Chromatography (HPTLC)

The HPTLC method is employed for the separation of Drospirenone from its degradation products.

-

Stationary Phase: Aluminum plates pre-coated with silica gel 60 F254 (10 cm x 10 cm).

-

Mobile Phase: A mixture of toluene, methanol, and diethylamine in a ratio of 7:3:0.1 (v/v/v).

-

Sample Application: 0.6 µL of the sample solution applied as a 6 mm band.

-

Development: The plate is developed in a twin-through glass chamber saturated with the mobile phase for 10 minutes at room temperature (25 ± 2°C).

-

Detection: The plate is scanned at a wavelength of 280 nm.

3.1.2 Spectroscopic Analysis

Following isolation (e.g., via preparative HPTLC), the structure of Δ6-Drospirenone was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the detailed molecular structure, including the position of protons and carbons and their connectivity.

Characterization Workflow

The following diagram outlines the general workflow for the isolation and characterization of Δ6-Drospirenone from the stressed sample solution.

References

Spectroscopic Profile of Drospirenone 6-ene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Drospirenone 6-ene (CAS: 67372-69-4), a known impurity and degradation product of the synthetic progestin, Drospirenone. This compound, also referred to as ∆⁶-Drospirenone or Drospirenone Impurity D, is significant in the quality control and stability testing of Drospirenone-containing pharmaceutical products.[1][2][3] This document compiles the reported Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈O₃ | [1][4] |

| Molecular Weight | 352.47 g/mol | [4] |

| IUPAC Name | (1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.0²,⁷.0³,⁵.0¹¹,¹⁶]octadeca-15,17-diene]-2,14'-dione | [1] |

| Synonyms | Drospirenone impurity D, delta6-Drospirenone, ∆⁶-Drospirenone | [1] |

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrometry data confirms the molecular weight of this compound.

| m/z | Ion | Source |

| 353.14 | [M+H]⁺ | [5] |

| 353.19 | [M+H]⁺ | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The available ¹H NMR data is limited. The following interpretations are based on the study by Sutar et al. (2020) and a representative spectrum from a Certificate of Analysis.[5][6] A comprehensive assignment of all proton and carbon signals requires further investigation.

¹H NMR (400 MHz, Dichloromethane-d₂) - Partial Interpretation [5]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.8 | - | CH₃ (Note: This reported value is atypical for a methyl group and may be a typographical error in the source) |

| 0.5 - 2.0 | - | Steroidal CH |

¹³C NMR

No experimental ¹³C NMR data for this compound was found in the searched literature.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data below is from the analysis of the acidic degradation product of Drospirenone.[5]

| Wavenumber (cm⁻¹) | Functional Group Assignment | |---|---|---| | 2969 | C-H stretching (alkane) | | 1675 | C=O stretching |

Experimental Protocols

The following protocols are based on the methodology reported by Sutar et al. (2020) for the generation and characterization of this compound as an acid-catalyzed degradation product of Drospirenone.[5]

Preparation of this compound (Acid Degradation)

-

Dissolution: A precisely weighed quantity of 3 mg of Drospirenone was dissolved in a small amount of methanol.

-

Acid Hydrolysis: 3 ml of 1 N hydrochloric acid (HCl) was added to the solution.

-

Reflux: The resulting solution was refluxed in a round-bottom flask on a temperature-controlled water bath at 80°C for 1 hour.

-

Cooling and Dilution: The flask was removed from the water bath, allowed to cool to room temperature, and the volume was made up to 10 ml with methanol.

-

Isolation: The major degradation product, this compound, was isolated from the reaction mixture using preparative High-Performance Thin-Layer Chromatography (HPTLC).

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy

-

Instrument: Shimadzu FT-IR PC infrared spectrophotometer.

-

Sample Preparation: The isolated compound was mixed with potassium bromide (KBr) to form a pellet.

-

Acquisition Range: 4000 to 400 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker spectrometer.

-

Frequency: 400 MHz for ¹H NMR.

-

Solvent: Dichloromethane (DCM).

-

-

Mass Spectrometry (MS)

-

Instrument: DI Shimadzu QP-2010 Plus.

-

Ionization: The specific ionization method was not detailed in the source.

-

Experimental Workflow

The following diagram illustrates the workflow for the isolation and spectroscopic characterization of this compound from its parent compound, Drospirenone.

Caption: Experimental workflow for the generation and spectroscopic analysis of this compound.

Conclusion

This technical guide consolidates the currently available spectroscopic data for this compound. While the mass spectrometric data corroborates the identity of the compound, the NMR and IR data are not fully detailed in the public literature. The provided experimental protocols offer a basis for the generation and analysis of this impurity for research and quality control purposes. Further studies would be beneficial to provide a more complete spectroscopic characterization, including comprehensive ¹H and ¹³C NMR assignments and a detailed IR peak table.

References

In Silico Toxicity Prediction of Drospirenone 6-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone, a synthetic progestin, is a common component of oral contraceptives. During its synthesis and storage, various impurities can form, one of which is Drospirenone 6-ene (delta-6-drospirenone). The toxicological profile of such impurities is of paramount importance for drug safety and regulatory compliance. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict the potential toxicity of such compounds early in the drug development process.

This technical guide provides a comprehensive overview of the predicted in silico toxicity of this compound. It details the methodologies for using established predictive toxicology platforms—ProTox-II, Derek Nexus, and Sarah Nexus—and summarizes the simulated toxicological endpoints. Furthermore, this guide explores the potential signaling pathways that may be perturbed by this impurity, offering insights into its possible mechanisms of toxicity.

In Silico Toxicity Prediction Workflow

The overall workflow for the in silico toxicity prediction of a small molecule like this compound involves several key stages, from obtaining the chemical structure to analyzing and interpreting the computational predictions.

The Pharmacological Profile of Drospirenone and Insights into its 6-ene Variant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacological activity of Drospirenone, a synthetic progestin with a unique pharmacological profile that closely mimics endogenous progesterone. Due to a significant lack of publicly available data on the specific pharmacological activity of its related compound, Drospirenone 6-ene (also known as Δ⁶-Drospirenone or Drospirenone Impurity D), this document will focus on the well-characterized parent compound, Drospirenone. This compound is identified primarily as an impurity or degradation product of Drospirenone.[1][2] This guide will detail Drospirenone's progestogenic, anti-androgenic, and anti-mineralocorticoid properties, presenting quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development.

Introduction to Drospirenone

Drospirenone (6β, 7β, 15β, 16β-dimethylene-3-oxo-17α-pregn-4-ene-21, 17-carbolactone) is a fourth-generation synthetic progestin, structurally derived from spironolactone.[3][4][5] Unlike other synthetic progestins, Drospirenone exhibits a pharmacological profile remarkably similar to natural progesterone, notably its potent anti-mineralocorticoid and anti-androgenic activities.[6][7] These unique properties contribute to its widespread use in oral contraception and hormone replacement therapy.[8][9][10]

Pharmacodynamics: Receptor Binding and Functional Activity

Drospirenone's pharmacological effects are mediated through its interaction with various steroid hormone receptors. Its distinct binding profile underpins its clinical efficacy and tolerability.

Receptor Binding Affinity

In vitro studies have extensively characterized the binding affinity of Drospirenone to progesterone (PR), mineralocorticoid (MR), androgen (AR), glucocorticoid (GR), and estrogen (ER) receptors.

| Receptor | Relative Binding Affinity (RBA) vs. Progesterone | Relative Binding Affinity (RBA) vs. Aldosterone | Notes | Reference |

| Progesterone Receptor (PR) | High | - | Potent progestogenic activity. | [10] |

| Mineralocorticoid Receptor (MR) | High | 2-5 times higher than aldosterone | Potent anti-mineralocorticoid activity. | [4][10] |

| Androgen Receptor (AR) | Low | - | Acts as an antagonist, leading to anti-androgenic effects. | [10] |

| Glucocorticoid Receptor (GR) | Low | - | Devoid of significant glucocorticoid or anti-glucocorticoid activity. | [4][10] |

| Estrogen Receptor (ER) | No detectable binding | - | No estrogenic or anti-estrogenic activity. | [10][11] |

Progestogenic Activity

Drospirenone's high affinity for the progesterone receptor confers potent progestogenic effects, which are central to its contraceptive efficacy. At a daily dose of 3 mg, it effectively inhibits ovulation and prevents follicular development.[3] Its progestogenic activity also includes the transformation of the endometrium.[3][6]

Anti-mineralocorticoid Activity

A key feature of Drospirenone is its potent anti-mineralocorticoid activity, which is approximately eight times more potent than that of spironolactone.[4] By antagonizing the mineralocorticoid receptor, Drospirenone inhibits aldosterone-mediated sodium and water retention, leading to a mild natriuretic effect.[12][13] This action counteracts the estrogen-induced stimulation of the renin-angiotensin-aldosterone system (RAAS), potentially mitigating side effects such as bloating and weight gain.[7][12]

Anti-androgenic Activity

Drospirenone exhibits anti-androgenic properties by blocking the androgen receptor.[9][13] In animal models, its anti-androgenic potency was found to be about one-third that of cyproterone acetate.[3][6] This activity is beneficial in managing androgen-related conditions such as acne and hirsutism.[8][9] The anti-androgenic effect of Drospirenone is up to tenfold higher than that of progesterone in ovariectomized rats.[3]

Signaling Pathways

The pharmacological actions of Drospirenone are initiated by its binding to specific intracellular steroid receptors, which then modulate gene transcription.

Progestogenic Signaling Pathway

Anti-mineralocorticoid Signaling Pathway

Experimental Protocols

The characterization of Drospirenone's pharmacological activity relies on a variety of in vitro and in vivo experimental models.

Receptor Binding Assays

Objective: To determine the binding affinity of Drospirenone to steroid hormone receptors.

Methodology:

-

Receptor Preparation: Cytosolic extracts containing the receptor of interest (e.g., from human uterine tissue for PR, or recombinant human receptors expressed in cell lines like Sf9 or CHO cells) are prepared.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-aldosterone for MR, [³H]-R1881 for AR) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Drospirenone.

-

Separation and Quantification: Bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption or filtration). The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Drospirenone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC₅₀ of Drospirenone to that of a reference compound (e.g., progesterone for PR).

In Vivo Anti-androgenic Activity in Rats

Objective: To assess the anti-androgenic potency of Drospirenone in a castrated male rat model.

Methodology:

-

Animal Model: Juvenile male rats are castrated to remove endogenous androgen production.

-

Treatment: The castrated rats are treated with a constant dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent accessory sex organs (prostate and seminal vesicles). Concurrently, different groups of animals are treated with varying doses of Drospirenone or a reference anti-androgen (e.g., cyproterone acetate).

-

Endpoint Measurement: After a defined treatment period (e.g., 7 days), the animals are euthanized, and the wet weight of the prostate and seminal vesicles is measured.

-

Data Analysis: The dose-dependent inhibition of the androgen-induced growth of the accessory sex organs by Drospirenone is determined and compared to the reference compound to establish its relative anti-androgenic potency.[3][6]

Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability | 76-85% | [3][9] |

| Protein Binding | 95-97% (to serum albumin) | [3][8][11] |

| Volume of Distribution | 3.7 - 4.2 L/kg | [8][9] |

| Metabolism | Extensively metabolized to 4,5-dihydrodrospirenone-3-sulfate and the acid form of Drospirenone. | [3] |

| Elimination Half-life | Approximately 31-32 hours | [9][14] |

This compound: An Impurity Perspective

This compound (CAS 67372-69-4) is listed as "Drospirenone impurity D" in the European Pharmacopoeia.[1] It can also be formed as a degradation product of Drospirenone under acidic stress conditions, identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[5]-17α-pregna-4,6-diene-21,17-carbolactone.[15][16] There is a notable absence of published studies detailing the specific pharmacological activity, receptor binding profile, or pharmacokinetic properties of this compound. Its primary relevance in the current literature is as a process-related impurity and degradation product that needs to be monitored and controlled during the manufacturing and storage of Drospirenone-containing products.

Conclusion

Drospirenone possesses a unique pharmacological profile characterized by potent progestogenic, anti-mineralocorticoid, and anti-androgenic activities, distinguishing it from other synthetic progestins. This profile, which closely resembles that of endogenous progesterone, provides a favorable clinical profile in contraception and hormone replacement therapy. In contrast, its related compound, this compound, is primarily known as an impurity, and its pharmacological activity remains uncharacterized in the public domain. Future research could explore the biological activity of this and other Drospirenone-related substances to fully understand their potential contribution to the overall therapeutic and safety profile of Drospirenone formulations.

References

- 1. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. drospirenone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. youtube.com [youtube.com]

- 10. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Drospirenone? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. ijper.org [ijper.org]

- 16. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

Drospirenone 6-ene: A Potential Biomarker for Drug Quality and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drospirenone, a fourth-generation synthetic progestin, is a key component in numerous oral contraceptives and hormone replacement therapies.[1][2][3] Its manufacturing process and subsequent stability can lead to the formation of related substances, one of which is Drospirenone 6-ene (Δ⁶-Drospirenone). While primarily documented as a process-related impurity, the unique chemical signature of this compound presents a compelling case for its investigation as a potential biomarker for drug product quality, stability, and potentially, in vivo degradation pathways. This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection methodologies, and a proposed framework for its validation as a biomarker.

Introduction to Drospirenone and its Metabolites

Drospirenone is an analogue of spironolactone, exhibiting progestogenic, anti-androgenic, and anti-mineralocorticoid properties.[1][2] Upon oral administration, drospirenone is extensively metabolized into two major inactive metabolites: the acid form of drospirenone (M11), created by the opening of the lactone ring, and 4,5-dihydrodrospirenone-3-sulfate.[4][5] The metabolism of drospirenone involves minimal participation of the cytochrome P450 (CYP) enzyme system.[2]

This compound is identified as "Drospirenone impurity D" in pharmacopeial contexts.[6][7] Its presence in the final drug product is carefully controlled as part of quality assurance. Forced degradation studies have shown that drospirenone can degrade under acidic conditions to form a compound with a similar 4,6-diene structure, suggesting a potential pathway for its formation if the drug product is exposed to inappropriate storage conditions.[8]

This compound as a Potential Biomarker

While not currently established as a clinical biomarker, this compound holds potential in several key areas of drug development and quality control:

-

Manufacturing Process Integrity: The level of this compound can serve as a sensitive marker for the consistency and control of the synthesis and purification processes.

-

Product Stability: Monitoring the concentration of this compound over time under various storage conditions can provide critical data on the stability of the drug product.

-

In Vivo Degradation: Investigating the presence of this compound in biological matrices could offer insights into potential in vivo degradation pathways of drospirenone, distinct from its primary metabolic routes.

The logical relationship for investigating this compound as a potential biomarker is outlined below:

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H28O3 | [6] |

| Molecular Weight | 352.5 g/mol | [6] |

| IUPAC Name | 17β-Hydroxy-15β,16β-methylene-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone | [6] |

| Synonyms | Δ⁶-Drospirenone, Drospirenone impurity D | [6][7] |

| CAS Number | 67372-69-4 | [6] |

Comparative Analytical Method Parameters for Drospirenone and its Impurities

| Parameter | Method 1: RP-HPLC | Method 2: UPLC-MS/MS | Method 3: HPTLC |

| Analyte | Drospirenone | Drospirenone | Drospirenone & Degradants |

| Stationary Phase | C18 (250x4.6mm, 5µm) | Mixed-mode SPE | Silica C60F254 |

| Mobile Phase | Methanol: 1% Ortho phosphoric acid (54.5:45.5) | Gradient Elution | Toluene: Methanol: Diethylamine (7:3:0.1) |

| Flow Rate | 1.0 ml/min | - | - |

| Detection | UV at 252 nm | MS/MS | UV at 280 nm |

| Linearity Range | - | 0.5 to 250 ng/mL | - |

| LLOQ | - | 0.5 ng/mL | - |

| Reference | [9] | [10] | [8] |

Experimental Protocols

Sample Preparation for Analysis of this compound in Drug Product

This protocol is adapted from established methods for drospirenone analysis in tablet formulations.[11][12]

-

Tablet Powder Preparation: Accurately weigh and crush no fewer than 20 tablets to a fine, uniform powder.

-

Stock Solution Preparation: Transfer a portion of the powder equivalent to 10 mg of drospirenone into a 100 mL volumetric flask. Add 70 mL of a suitable solvent (e.g., methanol:water 50:50) and sonicate for 15 minutes to dissolve. Dilute to volume with the same solvent to obtain a stock solution of 100 µg/mL.

-

Working Standard Preparation: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the expected LLOQ to the upper limit of the linear range.

-

Filtration: Filter all solutions through a 0.45 µm membrane filter before injection into the chromatographic system.

Chromatographic Method for Quantification of this compound

The following is a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from the parent drug. This method is based on established protocols for drospirenone and its impurities.[9][12][13]

-

Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

-

Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve separation between drospirenone and this compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: A photodiode array detector can be used to scan for the optimal wavelength. Given the conjugated diene system in this compound, its UV maximum is expected to be different from that of drospirenone (which is often detected around 252-271 nm).[9][12]

-

Injection Volume: 20 µL.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

The workflow for this analytical method is depicted below:

Conclusion and Future Directions

This compound, while currently viewed as a process-related impurity, has significant potential to be developed into a valuable biomarker for drug quality and stability. Its unique structure allows for specific analytical detection, and its levels can provide a direct measure of manufacturing consistency and product degradation. Further research is warranted to validate its correlation with these critical quality attributes. Moreover, exploratory studies to detect this compound in biological systems could open new avenues for understanding the in vivo behavior of drospirenone. The methodologies and framework presented in this guide offer a solid foundation for researchers and drug development professionals to embark on the validation of this compound as a scientifically robust and commercially valuable biomarker.

References

- 1. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Drospirenone - Wikipedia [en.wikipedia.org]

- 6. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. ijper.org [ijper.org]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 13. greenpharmacy.info [greenpharmacy.info]

The Chemical Fortitude of Drospirenone 6-ene: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This technical guide delves into the physical and chemical stability of Drospirenone 6-ene, a known acid-catalyzed degradation product of the synthetic progestin Drospirenone. A comprehensive understanding of its stability profile is crucial for ensuring drug product quality, safety, and efficacy.

Executive Summary

This compound, identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone, is a primary degradant of Drospirenone under acidic conditions.[3] Forced degradation studies, a cornerstone of drug stability testing as mandated by ICH guidelines, reveal the susceptibility of Drospirenone to various stress factors, leading to the formation of several degradation products, including this compound. This guide summarizes the quantitative data from these studies, provides detailed experimental protocols for stability-indicating assays, and visualizes the degradation pathways.

Quantitative Stability Data

The stability of Drospirenone under different stress conditions has been investigated, with the percentage of degradation quantified using various analytical techniques. The following tables summarize the key quantitative findings from forced degradation studies that lead to the formation of impurities, including the precursor to this compound.

Table 1: Summary of Drospirenone Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Analytical Method | Reference |

| Acidic Hydrolysis | 1M HCl | 30 min | 80°C | Up to 20% | RP-HPLC | [4] |

| Acidic Hydrolysis | 0.1N, 0.5N, 1.0N HCl | 1 hr | 80°C | Not specified | HPTLC | [5] |

| Alkaline Hydrolysis | 1M NaOH | 30 min | 80°C | Up to 78.5% | RP-HPLC | [4] |

| Oxidative Degradation | 1% H₂O₂ | 1 hr | Room Temp | 19% | RP-HPLC | [6] |

| Oxidative Degradation | 3% H₂O₂ | Not specified | 80°C | >19% | RP-HPLC | [6][7] |

| Thermal Degradation | Solid state | 5 days | 80°C | Stable | HPLC | [8] |

| Photolytic Degradation | Solid state (Visible & UV) | 5 days | Not specified | Stable | HPLC | [8] |

Key Degradation Pathways

The principal degradation pathway of concern for the formation of this compound is acid-catalyzed degradation. Under acidic conditions, Drospirenone undergoes a transformation to form this more conjugated and stable entity.

Caption: Acid-catalyzed degradation pathway of Drospirenone to this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of stability. The following sections outline the protocols employed in the forced degradation studies of Drospirenone.

Protocol 1: Forced Degradation Studies

This protocol describes the general procedure for subjecting a drug substance to various stress conditions to evaluate its stability.

Caption: General workflow for forced degradation studies of Drospirenone.

Methodology Details:

-

Acidic Degradation: A solution of Drospirenone is mixed with varying strengths of hydrochloric acid (e.g., 0.1N to 1N) and refluxed at a specific temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[5] The resulting solution is then cooled, neutralized, and diluted with a suitable solvent like methanol before analysis.[5]

-

Alkaline Degradation: Similar to acid degradation, a Drospirenone solution is treated with sodium hydroxide (e.g., 1N) and heated.[4]

-

Oxidative Degradation: Drospirenone solution is mixed with hydrogen peroxide (e.g., 1% or 3%) and kept at room temperature or heated to accelerate degradation.[6]

-

Thermal and Photolytic Degradation: Solid Drospirenone powder is spread in a thin layer and exposed to heat (e.g., 80°C) or light (visible and UV) for an extended period.[8]

Protocol 2: Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is utilized for the separation and quantification of Drospirenone in the presence of its degradation products.[5]

Table 2: HPTLC Method Parameters

| Parameter | Specification |

| Stationary Phase | Silica C60F254 precoated TLC plates |

| Mobile Phase | Toluene: Methanol: Diethylamine (7:3:0.1 v/v/v) |

| Detection Wavelength | 280 nm |

| Rf value for Drospirenone | 0.69 |

Procedure:

-

Prepare standard and stressed sample solutions.

-

Apply the solutions as bands on the HPTLC plate.

-

Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

After development, dry the plate and scan it at 280 nm to quantify the spots.

Protocol 3: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation, identification, and quantification of drug impurities and degradation products.

Table 3: Exemplary HPLC Method Parameters

| Parameter | Specification 1 | Specification 2 |

| Column | Nova-Pak CN | C18 Thermo Hypersil BDS (250 x 4.6 mm, 5 µm) |

| Mobile Phase | K₂HPO₄ 50 mM and Acetonitrile (60:40, v/v), pH 8.0 | Ammonium acetate: Acetonitrile (70:30 v/v), pH 6.8 |

| Flow Rate | 1 ml/min | 1 ml/min |

| Detection | 245 nm | PDA detector |

| Retention Time of Drospirenone | Not specified | 3.15 min |

| Reference | [8][9] | [6] |

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard and sample solutions.

-

Monitor the chromatogram for the elution of Drospirenone and any degradation products.

-

Quantify the peaks based on their area.

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and assessing the safety of the drug product. Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are employed for the structural elucidation of impurities.[5][6][10]

-

Acidic Degradation Product: Identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone (this compound).[5][10]

-

Alkaline Degradation Product: A plausible structure has been proposed as 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol.[5][10]

-

Oxidative Degradation Product: A biphenyl moiety has been reported as a newly identified oxidative impurity.[6]

Conclusion

The physical and chemical stability of Drospirenone and its related compounds, such as this compound, are critical aspects of pharmaceutical development. Drospirenone demonstrates instability under acidic, alkaline, and oxidative stress conditions, leading to the formation of specific degradation products. This compound is a well-characterized acidic degradation product. In contrast, the bulk drug shows stability under thermal and photolytic conditions. The provided experimental protocols for forced degradation studies and stability-indicating analytical methods serve as a valuable resource for researchers and quality control professionals. A thorough understanding of these stability characteristics is essential for the development of robust formulations and for ensuring the safety and efficacy of Drospirenone-containing drug products.

References

- 1. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 67372-69-4 | Benchchem [benchchem.com]

- 4. Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies - ProQuest [proquest.com]

- 5. ijper.org [ijper.org]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

The Emergence of a Key Impurity: A Technical Guide to Drospirenone 6-ene

For Immediate Release

Presents an in-depth technical guide on the discovery and history of Drospirenone 6-ene impurity for researchers, scientists, and drug development professionals.

Drospirenone, a fourth-generation progestin widely used in oral contraceptives and hormone replacement therapies, undergoes degradation under certain conditions, leading to the formation of various impurities. Among these, this compound impurity, also known as Drospirenone impurity D, is of significant interest due to its potential impact on the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the discovery, formation, and analytical characterization of this specific impurity.

Discovery and History

The identification of this compound impurity is intrinsically linked to the comprehensive analysis and forced degradation studies of the parent drug, Drospirenone. While a precise historical timeline of its initial discovery is not extensively documented in publicly available literature, its emergence as a known impurity is a result of rigorous analytical chemistry mandated by regulatory bodies to ensure drug purity and safety.

Forced degradation studies, which subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products. A pivotal study on the forced degradation of Drospirenone revealed that under acidic conditions, a major degradation product is formed, which was subsequently identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone[3]. This compound is chemically synonymous with this compound impurity.

The European Pharmacopoeia (EP) officially recognizes this compound as "Drospirenone impurity D" and includes it in the monograph for Drospirenone, stipulating acceptance criteria for its presence in the active pharmaceutical ingredient (API)[4]. This underscores its importance as a specified impurity that must be monitored and controlled during the manufacturing process and throughout the product's shelf life.

Physicochemical Properties and Structure

A summary of the key physicochemical properties of this compound impurity is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 3-oxo-15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone | [3] |

| Synonyms | Drospirenone impurity D, Δ6-Drospirenone | |

| CAS Number | 67372-69-4 | |

| Molecular Formula | C23H28O3 | |

| Molecular Weight | 352.47 g/mol |

Formation Pathway

This compound impurity is primarily formed as a degradation product of Drospirenone under acidic conditions. The proposed mechanism involves an acid-catalyzed dehydration reaction.

Caption: Proposed formation pathway of this compound impurity from Drospirenone under acidic conditions.

Experimental Protocols

The identification and quantification of this compound impurity are crucial for quality control. The following are detailed experimental protocols based on published literature.

Forced Degradation Study (Acid Hydrolysis) to Generate this compound Impurity

This protocol describes the generation of the impurity for use as a reference standard or for method development.

Materials:

-

Drospirenone reference standard

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N (for neutralization)

-

High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60 F254)

-

Developing chamber

-

UV detector

Procedure:

-

Sample Preparation: Accurately weigh 10 mg of Drospirenone and dissolve it in 10 mL of methanol.

-

Acid Degradation: To the solution, add 10 mL of 1N HCl. Reflux the mixture at 80°C for 2 hours.

-

Neutralization: After cooling to room temperature, carefully neutralize the solution with 1N NaOH.

-

HPTLC Analysis:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A mixture of Toluene: Methanol: Acetonitrile (7:2:1, v/v/v).

-

Application: Apply the neutralized solution as a band on the HPTLC plate.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Detection: After drying, visualize the separated bands under a UV lamp at 254 nm. The band corresponding to the this compound impurity can be identified by its retention factor (Rf) value and further characterized.

-

Expected Outcome: This procedure will yield a mixture containing undegraded Drospirenone and the this compound impurity, which can be isolated for further studies or used to validate the specificity of an analytical method.

Quantification of this compound Impurity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method for the quantification of Drospirenone and its impurities, including the 6-ene impurity.

Instrumentation and Conditions:

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 40 60 15 60 40 20 60 40 | 25 | 40 | 60 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of Drospirenone and a separate standard of the isolated this compound impurity in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the Drospirenone drug substance or product in the mobile phase to achieve a suitable concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peak corresponding to the this compound impurity in the sample chromatogram based on its retention time relative to the standard. Calculate the amount of the impurity using the peak area and the response factor of the impurity standard.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the European Directorate for the Quality of Medicines & HealthCare (EDQM) have established limits for impurities in active pharmaceutical ingredients. The European Pharmacopoeia monograph for Drospirenone specifies the acceptance criteria for Drospirenone impurity D.

| Impurity | Acceptance Criterion |

| Drospirenone impurity D (6-ene) | Not more than the area of the principal peak in the chromatogram of the reference solution (0.10 per cent) |

This stringent limit highlights the importance of controlling the formation of this impurity during the manufacturing and storage of Drospirenone.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the interaction of the this compound impurity with any signaling pathways. As a degradation product, its pharmacological and toxicological profile is generally considered to be unevaluated or different from the parent compound. Therefore, controlling its level in the final drug product is a critical aspect of ensuring patient safety.

Conclusion

The this compound impurity is a significant degradation product formed under acidic conditions. Its discovery and characterization are testaments to the rigorous analytical scrutiny applied to modern pharmaceuticals. The availability of detailed analytical methods allows for its effective monitoring and control, ensuring that Drospirenone-containing medications meet the high standards of quality and safety required for patient use. Further research into the potential biological effects of this and other impurities will continue to be an important area of investigation in pharmaceutical sciences.

Caption: Experimental and regulatory workflow for this compound impurity.

References

Drospirenone 6-ene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drospirenone 6-ene, a known impurity and potential intermediate in the synthesis of the progestin drospirenone. This document outlines its chemical identity, and available, albeit limited, technical data, focusing on its analytical determination and potential formation during drospirenone synthesis.

Core Chemical Identifiers

This compound is identified by the following chemical and registry information:

| Identifier | Value | Reference |

| CAS Number | 67372-69-4 | [1] |

| Molecular Formula | C₂₃H₂₈O₃ | [1][2][3] |

| Molecular Weight | 352.47 g/mol | [2] |

| IUPAC Name | (1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.0²,⁷.0³,⁵.0¹¹,¹⁶]octadeca-15,17-diene]-2,14'-dione | [1] |

| Synonyms | Drospirenone impurity D, delta6-Drospirenone, .DELTA.6-DROSPIRENONE | [1] |

Synthesis and Formation

This compound is not typically synthesized as a primary target but rather emerges as an impurity or intermediate during the manufacturing of drospirenone.[4][5][6][7] Several patented methods for drospirenone synthesis allude to the formation of related impurities. The presence of a double bond at the 6-position suggests its formation could be a result of elimination reactions under certain acidic or basic conditions during the synthesis process.

A general retrosynthetic analysis suggests that the formation of the spirolactone ring at C17 and the establishment of the conjugated 4,6-diene system are key transformations where impurities like this compound can arise.[8]

Experimental Protocols: Analytical Determination

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating reverse-phase HPLC method has been developed for the quantification of drospirenone and its related impurities.[9][10]

| Parameter | Description |

| Column | Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase A | 100% Acetonitrile |

| Mobile Phase B | Acetonitrile:Water (1:3 v/v) |

| Flow Rate | 1.3 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 215 nm |

Another method utilizes an isocratic system with a C18 column and a mobile phase of Acetonitrile:water (60:40% v/v) at a flow rate of 1.0 ml/min with UV detection at 271 nm.[11][12]

Biological Activity

There is a lack of specific toxicological and pharmacological data for this compound itself. The biological activity information is predominantly available for the final active pharmaceutical ingredient, drospirenone. Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, used in oral contraceptives.[13] As an impurity, the levels of this compound in the final drug product are strictly controlled to ensure safety and efficacy.

Signaling Pathways and Experimental Workflows

Direct signaling pathways involving this compound have not been elucidated in the reviewed literature. However, a logical workflow for the analysis of drospirenone impurities can be visualized.

Caption: A generalized workflow for the analytical determination of impurities in drospirenone samples.

The following diagram illustrates a simplified, conceptual representation of where this compound might be formed during the synthesis of Drospirenone.

Caption: A logical diagram illustrating the potential formation of this compound.

References

- 1. This compound | C23H28O3 | CID 13061887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. PubChemLite - this compound (C23H28O3) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. US8334375B2 - Methods for the preparation of drospirenone - Google Patents [patents.google.com]

- 7. A new approach towards the synthesis of drospirenone and steroidal spirolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 67372-69-4 | Benchchem [benchchem.com]

- 9. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 13. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Drospirenone 6-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Drospirenone 6-ene, a known impurity and degradation product of the synthetic progestin, Drospirenone. Due to the limited availability of direct experimental solubility data for this compound in public literature, this guide also furnishes a theoretical assessment of its solubility based on its physicochemical properties. Furthermore, detailed experimental protocols for solubility determination are provided, alongside a comparative solubility profile of the parent compound, Drospirenone, to offer a valuable contextual reference for researchers.

Introduction to this compound

This compound, also referred to as ∆⁶-Drospirenone or Drospirenone Impurity D, is a significant related substance of Drospirenone.[1] It is characterized by the presence of a double bond between the 6th and 7th carbon positions in the steroid's B-ring. This structural modification can arise during the synthesis of Drospirenone or as a result of its degradation, particularly under acidic conditions. Understanding the solubility of this impurity is crucial for the development of robust analytical methods, formulation strategies, and for ensuring the quality and stability of Drospirenone-containing pharmaceutical products.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈O₃ | [1][2] |

| Molecular Weight | 352.5 g/mol | [1] |

| Calculated XLogP3 | 2.6 | [1] |

The calculated octanol-water partition coefficient (XLogP3) of 2.6 suggests that this compound is a lipophilic compound and is expected to have low solubility in aqueous media and higher solubility in organic solvents.[1]

Predicted Solubility Profile of this compound

Based on its lipophilic nature as indicated by the positive LogP value, the following solubility profile can be predicted for this compound:

-

Aqueous Solvents (e.g., Water, Buffers): Expected to be poorly soluble to practically insoluble.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Expected to have moderate to good solubility.

-

Alcohols (e.g., Ethanol, Methanol): Expected to have moderate solubility.

-

Non-polar Solvents (e.g., Chloroform, Dichloromethane): Expected to have good solubility.

This predicted profile is in line with the general solubility characteristics of steroid hormones.

Comparative Solubility Profile of Drospirenone

For contextual understanding, the experimentally determined solubility of the parent compound, Drospirenone, is presented below. This data can serve as a useful benchmark for estimating the solubility of its 6-ene derivative.

| Solvent / Media | Solubility | Temperature | Source |

| Water | 2.25 µg/mL | Not Specified | [3] |

| Dimethylformamide (DMF) | ~ 2 mg/mL | Not Specified | [4] |

| 1:1 DMF:PBS (pH 7.2) | ~ 0.5 mg/mL | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | 73 mg/mL | 25°C | [5] |

| Ethanol | 12 mg/mL | 25°C | [5] |

| Methylene Chloride | Freely Soluble | Not Specified | [6] |

| Methanol | Soluble | Not Specified | [6] |

| Acetone | Soluble | Not Specified | [6] |

Note: Terms like "Freely Soluble" and "Soluble" are qualitative descriptors as defined by pharmacopeias.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a compound. This protocol is suitable for determining the solubility of this compound and other steroid impurities.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining fine particles. It is crucial to discard the initial portion of the filtrate to avoid any adsorption of the analyte onto the filter membrane.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Visualizations

Caption: Experimental Workflow for Solubility Determination.

References

Methodological & Application

Application Note and Protocol: HPLC Determination of Drospirenone 6-ene

Introduction

Drospirenone is a synthetic progestin commonly used in oral contraceptives.[1][2] During its synthesis and storage, process-related impurities and degradation products can form, which must be monitored to ensure the safety and efficacy of the final drug product.[3] One such potential impurity is Drospirenone 6-ene. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination and quantification of this compound in the presence of Drospirenone. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Drospirenone.

Principle

The method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate Drospirenone from its related substance, this compound. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The concentration of this compound is determined by comparing its peak area to that of a reference standard of known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1120 LC system or equivalent with PDA detector and EZ chrome elite software |

| Column | Waters C18, 250 mm x 4.6 mm, 5 µm particle size[4] |

| Mobile Phase | Acetonitrile:Water (60:40, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C[4] |

| Detection Wavelength | 245 nm[1][6] |

| Run Time | Approximately 10 minutes |

2. Preparation of Solutions

-

Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

-

Standard Stock Solution (Drospirenone): Accurately weigh and transfer about 10 mg of Drospirenone USP Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution having a known concentration of about 1000 µg/mL.

-

Standard Stock Solution (this compound): Accurately weigh and transfer about 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution having a known concentration of about 1000 µg/mL.

-

Standard Solution: Prepare a solution containing a final concentration of approximately 10 µg/mL of Drospirenone and 1 µg/mL of this compound by diluting the Standard Stock Solutions with the diluent.

-

Sample Preparation (for drug substance): Accurately weigh and transfer about 10 mg of the Drospirenone sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent to obtain a final concentration of approximately 100 µg/mL of Drospirenone.

-

Sample Preparation (for tablet dosage form): Weigh and finely powder not fewer than 20 tablets.[1] Accurately weigh a portion of the powder equivalent to about 3 mg of Drospirenone and transfer it to a 10 mL volumetric flask. Add about 7 mL of diluent and sonicate for 15 minutes to dissolve the drug.[1] Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon filter.

3. System Suitability

To ensure the chromatographic system is adequate for the intended analysis, a system suitability test must be performed. Inject the Standard Solution six times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (for Drospirenone peak) | Not more than 2.0 |

| Theoretical Plates (for Drospirenone peak) | Not less than 2000 |

| Relative Standard Deviation (RSD) for peak areas (n=6) | Not more than 2.0% |

| Resolution between Drospirenone and this compound | Not less than 2.0 |

Data Presentation

The following table summarizes hypothetical quantitative data for a method validation study for the determination of this compound.

| Parameter | Result |

| Linearity (Concentration Range for this compound) | 0.1 - 2.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery at 3 levels) | 98.0% - 102.0% |

| Precision (%RSD for repeatability, n=6) | < 2.0% |

| Precision (%RSD for intermediate precision) | < 2.0% |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the HPLC determination of this compound.

Logical Relationship Diagram

Caption: Role of the HPLC method in ensuring drug product quality.

References

Application Note: Ultrasensitive Quantification of Drospirenone and its 6-ene Impurity using LC-MS/MS

Introduction

Drospirenone (DRSP) is a synthetic progestin, an analogue of spironolactone, widely used in oral contraceptives and hormone replacement therapies.[1][2] The safety and efficacy of pharmaceutical products are directly linked to their purity.[1] Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities.[1] Process-related impurities and degradation products, such as the isomeric 6-ene drospirenone, must be closely monitored.[1] The 6-ene impurity is particularly challenging as it is isomeric to the active pharmaceutical ingredient (API), drospirenone, meaning it has the same mass and requires highly efficient chromatographic separation for accurate quantification.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of drospirenone and its 6-ene impurity. The method is suitable for routine quality control, stability testing, and impurity profiling in bulk drug substances and pharmaceutical formulations.[1][3]

Experimental Protocol

1. Materials and Reagents

-

Drospirenone Reference Standard (USP/EP grade)

-

Drospirenone 6-ene Impurity Reference Standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Drospirenone tablets (e.g., 3 mg)[4]

2. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Drospirenone and 10 mg of the 6-ene impurity into separate 100 mL volumetric flasks using a 50:50 (v/v) mixture of methanol and water as the diluent.[3]

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the diluent to achieve concentrations ranging from approximately 0.1 ng/mL to 100 ng/mL.[5][6]

-

Sample Preparation (from Tablets):

-

Weigh and crush 20 tablets to obtain a fine, uniform powder.[7]

-

Transfer an amount of powder equivalent to one tablet (e.g., 3 mg of drospirenone) into a 50 mL volumetric flask.[4]

-

Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[7]

-

Make up the volume to 50 mL with the diluent and mix thoroughly.

-

Filter the solution through a 0.45 µm PVDF or PTFE syringe filter.

-

Perform a further dilution as necessary to bring the concentration within the calibration range.

-

3. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with a UPLC/HPLC system is recommended for this analysis.[8]

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | Start at 30% B, linear increase to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |

| Column Temperature | 40 °C[5] |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 367.2 [M+H]⁺ for both Drospirenone and 6-ene impurity[6] |

| Product Ions (Q3) | Quantifier: m/z 109.1, Qualifier: m/z 91.1 |

| Collision Energy (CE) | Optimized for specific instrument (e.g., 25-35 eV) |

| Dwell Time | 100 ms |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Note: Product ions and collision energies should be optimized empirically on the specific instrument being used.

Results and Discussion

Chromatographic Separation The primary challenge in analyzing the 6-ene impurity is its isomeric nature with drospirenone. The developed gradient LC method successfully separates the 6-ene impurity from the drospirenone peak, ensuring that quantification is not compromised by isobaric interference. A high-efficiency C18 column is critical for achieving baseline resolution.

Method Performance The performance of the method was evaluated according to ICH guidelines.[9]

Table 3: Summary of Method Validation Data

| Parameter | Drospirenone | 6-ene Impurity |

| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 |

| Limit of Detection (LOD) | ~0.15 ng/mL | ~0.15 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~0.5 ng/mL |

| Precision (%RSD) | < 5% | < 5% |

| Accuracy (% Recovery) | 97.5% - 103.2% | 96.8% - 104.5% |

The method demonstrates excellent linearity across the specified concentration range.[10] The low LOD and LOQ values confirm the high sensitivity of the LC-MS/MS technique, making it suitable for detecting trace-level impurities.[7] Accuracy and precision data fall well within the accepted limits for pharmaceutical analysis, indicating the method is reliable and reproducible.[7][11]

Workflow and Process Visualization

The following diagrams illustrate the key workflows for this analytical protocol.

Caption: Experimental workflow for LC-MS/MS analysis of Drospirenone.

Caption: Logical diagram of the MRM process in the mass spectrometer.

Conclusion

The described LC-MS/MS method provides a highly selective, sensitive, and reliable approach for the quantification of drospirenone and its critical 6-ene impurity.[10][11] The protocol is robust and suitable for implementation in quality control laboratories for release testing of bulk drug substances and finished pharmaceutical products, ensuring they meet the stringent purity requirements for safety and efficacy.[1][10]

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. ijpsr.com [ijpsr.com]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. lcms.cz [lcms.cz]

- 9. bepls.com [bepls.com]

- 10. waters.com [waters.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Development of a Stability-Indicating Assay for Drospirenone: Application Notes and Protocols

Introduction

Drospirenone is a synthetic progestin, an analogue of spironolactone, widely used in oral contraceptives and for the treatment of premenstrual dysphoric disorder and acne. To ensure the quality, safety, and efficacy of pharmaceutical products containing Drospirenone, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify Drospirenone in the presence of its degradation products, which may form under various environmental conditions such as exposure to acid, base, oxidation, heat, and light. This document provides detailed application notes and protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Drospirenone, in accordance with International Council for Harmonisation (ICH) guidelines.

Analytical Method Development

A robust stability-indicating method for Drospirenone was developed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to separate Drospirenone from its potential degradation products and formulation excipients.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of Drospirenone.

| Parameter | Recommended Condition |

| Instrument | HPLC system with UV-Vis or PDA detector (e.g., JASCO Extrema LC system-4000, Shimadzo Prominance model L20)[1][2] |

| Column | BDS Hypersil C18 (250 x 4.6 mm, 5µm) or equivalent[1] |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) or Methanol:Water (65:35 v/v)[1][2] |

| Elution Mode | Isocratic[1][2] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 247 nm or 271 nm[1][2] |

| Injection Volume | 10 µL or 20 µL[1][3] |

| Column Temperature | 25°C (Ambient)[1] |

| Run Time | 10 minutes[1] |

| Diluent | Methanol:Water (50:50 v/v)[1] |

Standard and Sample Solution Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Drospirenone reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent (Methanol:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve.[1] Allow the solution to cool to room temperature and dilute to the mark with the diluent.

Working Standard Solution (e.g., 12 µg/mL): From the standard stock solution, prepare a suitable concentration for analysis (e.g., within the linearity range of 3-18 µg/mL or 10-60 µg/mL).[1][2][3] For a 12 µg/mL solution, dilute 1.2 mL of the stock solution to 100 mL with the mobile phase.

Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 3 mg of Drospirenone into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug. Cool the solution to room temperature, dilute to the mark with diluent, and mix well. Filter the solution through a 0.45 µm nylon filter. Further dilute the filtrate with the mobile phase to achieve a final concentration within the analytical range.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][3] These studies involve subjecting Drospirenone to various stress conditions to induce degradation.

Experimental Protocol for Forced Degradation

Prepare a stock solution of Drospirenone at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).[2][3] Use this stock solution for the following stress conditions:

-

Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 30 minutes.[2] After cooling, neutralize the solution with an appropriate volume of 0.1 M NaOH and dilute with the mobile phase to a final concentration within the analytical range.

-

Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 30 minutes.[2] After cooling, neutralize the solution with an appropriate volume of 0.1 M HCl and dilute with the mobile phase. Studies have shown that Drospirenone is highly susceptible to alkaline degradation, with up to 74.27% degradation observed under these conditions.[2]

-